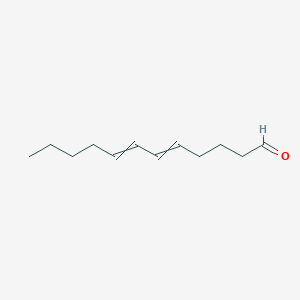![molecular formula C36H64N2O12 B14110275 (4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG8-TCO is a compound that features a polyethylene glycol (PEG) chain with trans-cyclooctene (TCO) groups at both ends. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG8-TCO involves the attachment of TCO groups to both ends of a PEG chain. The PEG chain typically consists of eight ethylene glycol units. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of TCO-PEG8-TCO follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions: TCO-PEG8-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazine. This reaction is highly efficient and produces nitrogen gas as a byproduct .
Common Reagents and Conditions: The most common reagent used with TCO-PEG8-TCO is tetrazine. The reaction typically occurs in aqueous media or a mixture of methanol and water. The second-order rate constant for this reaction is approximately 2000 M⁻¹s⁻¹ .
Major Products: The major product of the reaction between TCO-PEG8-TCO and tetrazine is a stable adduct formed through the IEDDA reaction. This product is often used in bioconjugation and molecular imaging applications .
Scientific Research Applications
Chemistry: In chemistry, TCO-PEG8-TCO is used as a linker in the synthesis of complex molecules. Its ability to undergo rapid and efficient bioorthogonal reactions makes it valuable for creating well-defined chemical structures .
Biology: In biological research, TCO-PEG8-TCO is used for labeling live cells and proteins. The compound’s high reactivity with tetrazine allows for precise and efficient bioconjugation, facilitating studies in cellular biology and protein interactions .
Medicine: In medicine, TCO-PEG8-TCO is utilized in the development of PROTACs. These molecules can selectively degrade target proteins, offering a novel approach to treating diseases by eliminating disease-causing proteins .
Industry: In industrial applications, TCO-PEG8-TCO is used in the production of advanced materials. Its ability to form stable linkages with other molecules makes it useful in creating polymers and other materials with specific properties .
Mechanism of Action
TCO-PEG8-TCO exerts its effects through the IEDDA reaction with tetrazine. This reaction is highly specific and efficient, allowing for the rapid formation of stable adducts. The PEG chain increases the solubility of the compound in aqueous media, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds:
- TCO-PEG2-TCO
- TCO-PEG4-TCO
- TCO-PEG6-TCO
- TCO-PEG12-TCO
Uniqueness: TCO-PEG8-TCO is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high efficiency and stability .
Properties
Molecular Formula |
C36H64N2O12 |
|---|---|
Molecular Weight |
716.9 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H64N2O12/c39-35(49-33-11-7-3-1-4-8-12-33)37-15-17-41-19-21-43-23-25-45-27-29-47-31-32-48-30-28-46-26-24-44-22-20-42-18-16-38-36(40)50-34-13-9-5-2-6-10-14-34/h1-3,5,33-34H,4,6-32H2,(H,37,39)(H,38,40) |
InChI Key |
SPZWBIMXUPJMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol](/img/structure/B14110198.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14110213.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14110217.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110223.png)
![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B14110224.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)


![Methyl 6-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B14110252.png)
![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110255.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)
